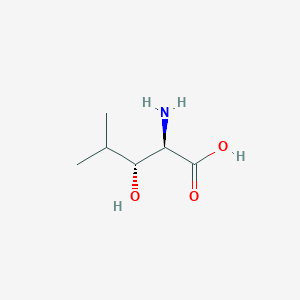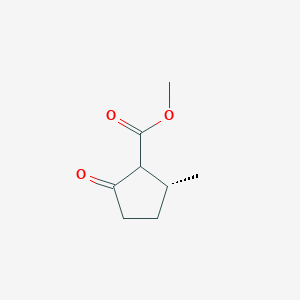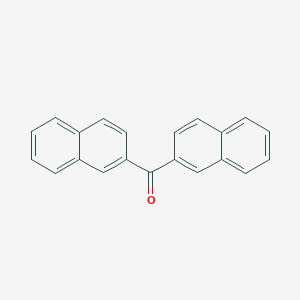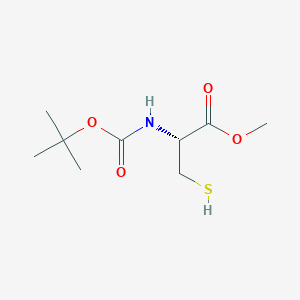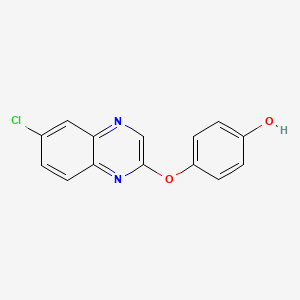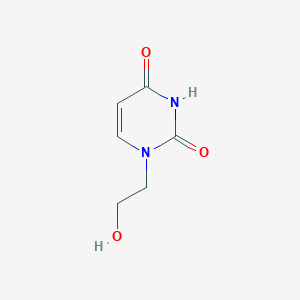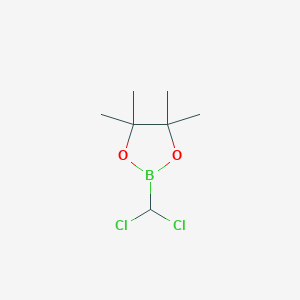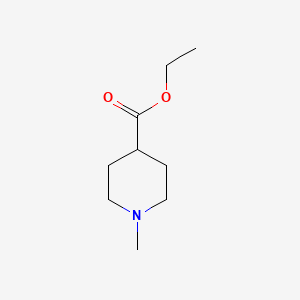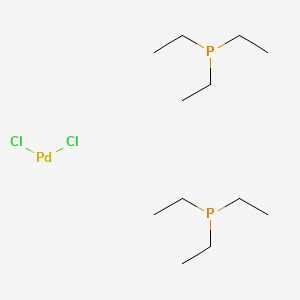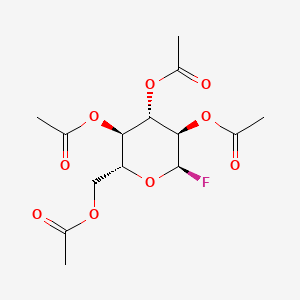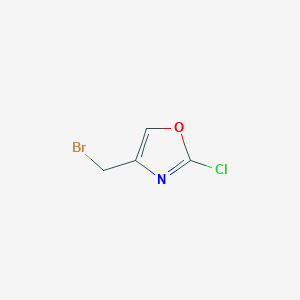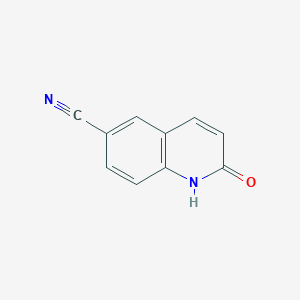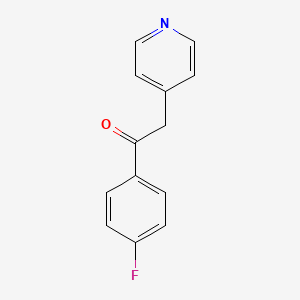
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, also known as 4'-Fluoro-4-benzoylpyridine, is a chemical compound that belongs to the class of chalcones. It is a yellow solid that is soluble in organic solvents and is commonly used in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Drug Development
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone derivatives are vital in the field of drug development, particularly as selective inhibitors in pharmacophore design. These compounds, often with a substituted imidazole scaffold, target the p38 mitogen-activated protein (MAP) kinase, a crucial player in proinflammatory cytokine release. The structures of these inhibitors, including their 4-fluorophenyl rings and pyridine substituents, bind selectively to the adenosine 5'-triphosphate (ATP) pocket, showcasing their potential in developing targeted therapies for inflammatory diseases (Scior et al., 2011).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), structurally related to 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, have been extensively used to develop chemosensors. These DFP-based chemosensors exhibit high selectivity and sensitivity, making them ideal for detecting various analytes, including metal ions, anions, and neutral molecules. The presence of formyl groups in DFP compounds allows for significant modulations in sensing selectivity and sensitivity, highlighting their importance in analytical chemistry (Roy, 2021).
Synthesis of Hydroxycoumarins
Hydroxycoumarins are significant in pharmaceutical, perfumery, and agrochemical industries. 1-(2-Hydroxyphenyl)ethanone, structurally related to 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, is a crucial precursor in the synthesis of various hydroxycoumarins. These compounds, especially 3-hydroxycoumarin, have been the subject of extensive research due to their various chemical, photochemical, and biological properties (Yoda, 2020).
Development of Optoelectronic Materials
Compounds containing a pyrimidine ring, akin to the structure of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, have been utilized in the creation of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has resulted in the development of novel materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements. These materials' electroluminescent properties are crucial for fabricating organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVQCWVMWIUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438216 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone | |
CAS RN |
6576-05-2 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

